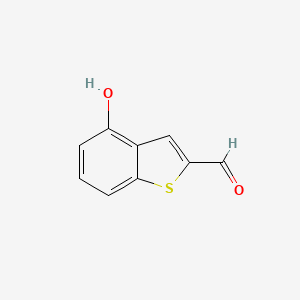

4-Hydroxy-1-benzothiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydroxy-1-benzothiophene-2-carbaldehyde” is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Application in Organic Electronics

4-Hydroxy-1-benzothiophene-2-carbaldehyde has been studied in the context of organic electronics. A study by Jung et al. (2010) investigated soluble semiconducting molecules synthesized using 5-alkylthiophene-2-carbaldehyde and benzothieno[3,2-b]benzothiophene (BTBT)-diethylphosphonate. These molecules exhibit thermotropic liquid crystalline properties and were evaluated in organic thin film transistors (OTFTs), showing significant improvement in device performance after annealing at temperatures where liquid crystallinity appears (Jung et al., 2010).

Role in Schiff Base Synthesis

Maher (2018) highlighted the role of similar compounds, specifically 2-hydroxynaphthalene-1-carbaldehyde, in the development of Schiff bases. These Schiff bases, derived from such carbaldehydes, have been reported to have various biological effects and are commonly used as precursors for the synthesis of fluorescent chemosensors (Maher, 2018).

In Synthesis of Heterocyclic Compounds

Abdel‐Wahhab and El-Rayyes (1971) discussed the use of thiophen-2-carbaldehyde, similar to this compound, in the Stobbe condensation, leading to the synthesis of benzothiophen derivatives. This demonstrates its utility in the synthesis of complex heterocyclic structures (Abdel‐Wahhab & El-Rayyes, 1971).

Application in Advanced Synthesis Techniques

Abdelfattah and Attaby (2012) explored the reactions of benzothiophene-2-carbaldehyde with other compounds, demonstrating its potential in creating various heterocyclic compounds. This study exemplifies the compound's versatility in advanced organic synthesis (Abdelfattah & Attaby, 2012).

Use in Photocycloaddition Reactions

Tietze et al. (1983) investigated the photocycloaddition of enamine-carbaldehydes, akin to this compound, with alkenes, leading to the synthesis of hydroxytetrahydropyridines. This showcases the compound's potential in photochemical reactions (Tietze et al., 1983).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more biological activities of “4-Hydroxy-1-benzothiophene-2-carbaldehyde” and its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

4-Hydroxy-1-benzothiophene-2-carbaldehyde, as a benzofuran derivative, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene derivatives, which are structurally similar, have been used as anti-inflammatory and anticancer agents.

Mode of Action

Benzofuran and thiophene derivatives have been shown to interact with various biological targets, leading to their diverse pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran and thiophene derivatives have been associated with various biological effects, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran and thiophene derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

4-hydroxy-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRDIASMKZHZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)

![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)